Synthesis and purification of 1,3-Dimethyldisiloxane
Synthesis and purification of 1,3-Dimethyldisiloxane
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethyldisiloxane
Abstract
1,3-Dimethyldisiloxane [(HMeSi)₂O] is a fundamental building block in organosilicon chemistry, serving as a key precursor for the synthesis of a wide array of functionalized siloxane polymers and materials. Its unique structure, featuring reactive silicon-hydride (Si-H) bonds at both ends of a flexible siloxane backbone, makes it an invaluable intermediate for hydrosilylation reactions, copolymer synthesis, and the development of advanced materials with tailored properties. This guide provides a comprehensive, field-proven methodology for the synthesis of 1,3-dimethyldisiloxane through the controlled hydrolysis of dichloromethylsilane, followed by a robust purification protocol using fractional distillation. We delve into the causality behind experimental choices, provide self-validating protocols, and detail the analytical techniques required to verify product identity and purity, ensuring researchers and development professionals can confidently produce high-quality material.
Introduction to 1,3-Dimethyldisiloxane
1,3-Dimethyldisiloxane is the simplest difunctional hydridosiloxane. The core of the molecule consists of a silicon-oxygen-silicon (siloxane) linkage, with each silicon atom bonded to one methyl group and one hydrogen atom. This structure provides a unique combination of inorganic and organic characteristics, leading to properties such as low surface tension, high thermal stability, and significant chemical reactivity attributed to the Si-H bonds.[1][2]
These reactive sites are amenable to a variety of chemical transformations, most notably hydrosilylation, which allows for the addition of the Si-H bond across unsaturated carbon-carbon bonds. This reaction is fundamental to the creation of cross-linked silicone networks, making the compound a critical component in the production of silicone elastomers, sealants, coatings, and adhesives.[3][4] Its role as a versatile building block is pivotal for developing advanced polymers and materials with precisely engineered properties.[1]
Synthesis via Controlled Hydrolysis of Dichloromethylsilane
The most direct and common route to synthesizing short-chain siloxanes is the hydrolysis of the corresponding chlorosilanes.[5][6] This process involves the reaction of dichloromethylsilane (CH₃SiHCl₂) with water to form a transient silanol intermediate (methylsilanediol), which rapidly undergoes intermolecular condensation to form the siloxane bond and eliminate water.
Principle and Mechanism
The synthesis is a two-step process occurring in rapid succession:
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Hydrolysis: The silicon-chlorine bonds in dichloromethylsilane are highly susceptible to nucleophilic attack by water. This reaction is vigorous and exothermic, producing methylsilanediol and hydrochloric acid (HCl) as a byproduct.[6]
CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl
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Condensation: The newly formed silanol intermediates are unstable and readily condense with each other. A hydroxyl group from one molecule reacts with a hydroxyl group from another, forming a stable Si-O-Si bond and eliminating a molecule of water.
2 CH₃SiH(OH)₂ → H(CH₃)Si-O-Si(CH₃)H + H₂O
Controlling this reaction to favor the formation of the dimer, 1,3-dimethyldisiloxane, over longer-chain polymers or cyclic species is the primary experimental challenge. This is achieved by carefully managing the stoichiometry, temperature, and rate of addition of water.[7]
Caption: Reaction mechanism for the synthesis of 1,3-dimethyldisiloxane.
Critical Safety Precautions
Dichloromethylsilane is a highly hazardous material that demands strict safety protocols.
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Reactivity: It is highly flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10] All operations must be conducted in a certified chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[11][12]
-
Toxicity & Corrosivity: It is toxic if inhaled and causes severe skin burns and eye damage.[12] Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[9][10][11]
-
Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][12] A safety shower and eyewash station must be immediately accessible.[11] In case of fire, use carbon dioxide or dry chemical extinguishers; DO NOT use water.[8][9]
Experimental Protocol: Synthesis
This protocol is designed for the controlled synthesis of 1,3-dimethyldisiloxane.
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Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to create an inert atmosphere. Place the flask in an ice/water bath for temperature control.[7]
-
Reagent Preparation: Charge the flask with 115 g (1.0 mol) of dichloromethylsilane and 200 mL of a non-polar, anhydrous solvent such as diethyl ether or hexane. Cool the mixture to 0-5 °C with stirring.
-
Controlled Hydrolysis: Add 18 g (1.0 mol) of deionized water to the dropping funnel. Add the water dropwise to the stirred dichloromethylsilane solution over a period of 1-2 hours.[7] The slow addition rate is critical to dissipate heat and control the release of HCl gas. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Quenching & Neutralization: After the water addition is complete, allow the mixture to stir for an additional hour at room temperature. The reaction mixture will be biphasic and highly acidic. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer sequentially with:
-
100 mL of cold water to remove the bulk of the HCl.
-
100 mL of saturated sodium bicarbonate solution. Add this slowly to neutralize the remaining acid; effervescence (CO₂ evolution) will occur. Continue washing until effervescence ceases.
-
100 mL of brine (saturated NaCl solution) to remove residual water.
-
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure. The remaining crude liquid is a mixture of 1,3-dimethyldisiloxane, other linear and cyclic siloxanes.
Purification by Fractional Distillation
Fractional distillation is the definitive method for purifying 1,3-dimethyldisiloxane from the crude reaction mixture. This technique separates compounds based on differences in their boiling points. The efficiency of the separation is dependent on the type of distillation column used (e.g., Vigreux, packed).
Principles of Separation
The crude product contains the desired 1,3-dimethyldisiloxane along with lower-boiling unreacted starting materials and higher-boiling oligomers and cyclic siloxanes. A fractional distillation column provides a large surface area (through glass indentations or packing material) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), allowing for a clean separation.
Physical Properties for Distillation
A clear understanding of the boiling points of the components is essential for effective separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dichloromethylsilane (reactant) | CH₃SiHCl₂ | 115.03 | 41 |
| 1,3-Dimethyldisiloxane | C₂H₁₀OSi₂ | 134.33 | 71-72 |
| Hexamethylcyclotrisiloxane (D₃) | C₆H₁₈O₃Si₃ | 222.46 | 134 |
| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | 296.62 | 175 |
Note: Boiling points are at atmospheric pressure. Data compiled from various chemical suppliers and literature.
Experimental Protocol: Purification
-
Apparatus Setup: Assemble a fractional distillation apparatus using the crude product from the synthesis step. Use a Vigreux column of at least 20 cm in length for efficient separation. Ensure all joints are properly sealed.
-
Distillation:
-
Gently heat the distillation flask using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Slowly increase the temperature. The first fraction to distill will be any residual solvent and unreacted dichloromethylsilane (BP ~41 °C). Discard this forerun.
-
As the temperature at the head of the column stabilizes near the boiling point of the target compound, replace the receiving flask.
-
Collect the fraction that distills at a stable temperature of 71-72 °C . This is the pure 1,3-dimethyldisiloxane.
-
Stop the distillation when the temperature begins to rise significantly above 72 °C or when only a small volume of high-boiling residue remains in the distillation flask.
-
-
Product Handling: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from atmospheric moisture, which can cause hydrolysis of the Si-H bonds.
Caption: Workflow for the purification of 1,3-dimethyldisiloxane.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.[13][14]
Gas Chromatography (GC)
GC is the ideal method for assessing the purity of the distilled product. A pure sample should exhibit a single major peak corresponding to 1,3-dimethyldisiloxane. The presence of other peaks would indicate impurities such as residual solvent, starting material, or other siloxane species. The area percentage of the main peak can be used to quantify purity, which should ideally be >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides definitive structural confirmation. The spectrum of 1,3-dimethyldisiloxane is simple and characteristic:
-
Si-CH₃ Protons: A doublet signal around δ 0.2-0.3 ppm . The signal is a doublet due to coupling with the adjacent Si-H proton. The integration value should be 6H.
-
Si-H Protons: A septet or multiplet signal around δ 4.9-5.0 ppm . The signal is a multiplet due to coupling with the three protons of the adjacent methyl group. The integration value should be 2H.
The 3:1 integration ratio between the methyl and hydride protons is a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups:
-
Si-H Stretch: A strong, sharp absorption band between 2100-2200 cm⁻¹ . The presence of this band is crucial evidence of the hydride functionality.
-
Si-O-Si Stretch: A strong, broad absorption band between 1000-1100 cm⁻¹ . This confirms the presence of the siloxane backbone.
-
Si-CH₃ Deformation: A characteristic absorption band around 1250-1260 cm⁻¹ .
Conclusion
The synthesis and purification of 1,3-dimethyldisiloxane via the controlled hydrolysis of dichloromethylsilane is a robust and scalable method for producing this essential organosilicon intermediate. Success hinges on meticulous adherence to safety protocols due to the hazardous nature of the chlorosilane precursor and precise control over reaction conditions to maximize the yield of the desired dimer. Fractional distillation remains the most effective technique for achieving high purity. The analytical methods outlined provide a comprehensive framework for quality control, ensuring the final product is suitable for demanding applications in research and advanced materials development.
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